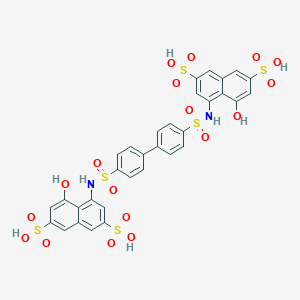
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid), also known as BBNS, is a water-soluble dye molecule that has been widely used as a fluorescent probe in biological and biomedical research. BBNS has unique optical properties, such as high fluorescence quantum yield, large Stokes shift, and pH-dependent spectral characteristics, which make it an ideal tool for studying various biological processes.
作用机制
The mechanism of action of 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) is based on its unique optical properties. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has a large Stokes shift, which means that the emission wavelength is shifted from the excitation wavelength, making it easier to separate the excitation and emission signals. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) also has a pH-dependent spectral characteristic, which means that the emission wavelength changes with the pH of the environment. This property allows 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) to be used as a pH sensor in living cells. In addition, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has a high fluorescence quantum yield, which means that it emits a large amount of light per absorbed photon, making it highly sensitive to changes in the local environment.
生化和生理效应
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has no known biochemical or physiological effects on living cells or organisms. It is non-toxic and does not interfere with normal cellular processes. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) is rapidly taken up by cells and can be easily detected by fluorescence microscopy or spectroscopy.
实验室实验的优点和局限性
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has several advantages over other fluorescent probes, such as high fluorescence quantum yield, large Stokes shift, and pH-dependent spectral characteristics. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) is also highly water-soluble and stable under physiological conditions. However, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has some limitations, such as its limited photostability, which can lead to photobleaching and loss of fluorescence signal over time. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) is also sensitive to environmental factors, such as temperature and pH, which can affect its fluorescence properties.
未来方向
There are several future directions for 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) research. One direction is to develop new derivatives of 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) with improved photostability and fluorescence properties. Another direction is to use 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) as a tool for studying protein-protein interactions and protein conformational changes. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can also be used to study the dynamics of intracellular organelles, such as mitochondria and lysosomes. In addition, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can be used to develop new diagnostic tools for detecting amyloid fibrils in vivo. Overall, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has great potential for advancing our understanding of various biological processes and for developing new biomedical applications.
合成方法
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can be synthesized by reacting 4,4'-diaminobiphenyl with 5-hydroxy-2,7-naphthalenedisulfonic acid in the presence of sulfuric acid. The reaction yields a mixture of products, which can be separated and purified by column chromatography. The final product is a yellow powder that is highly water-soluble and stable under physiological conditions.
科学研究应用
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has been widely used as a fluorescent probe in various biological and biomedical research fields, such as cell biology, biochemistry, and pharmacology. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can be used to label proteins, lipids, and nucleic acids, and to track their localization and dynamics in living cells. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can also be used to monitor intracellular pH changes, membrane potential changes, and ion concentrations. In addition, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can be used to detect amyloid fibrils, which are associated with various neurodegenerative diseases, such as Alzheimer's disease.
属性
CAS 编号 |
130798-64-0 |
|---|---|
产品名称 |
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) |
分子式 |
C32H24N2O18S6 |
分子量 |
916.9 g/mol |
IUPAC 名称 |
4-hydroxy-5-[[4-[4-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)sulfamoyl]phenyl]phenyl]sulfonylamino]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C32H24N2O18S6/c35-29-15-25(57(47,48)49)11-19-9-23(55(41,42)43)13-27(31(19)29)33-53(37,38)21-5-1-17(2-6-21)18-3-7-22(8-4-18)54(39,40)34-28-14-24(56(44,45)46)10-20-12-26(58(50,51)52)16-30(36)32(20)28/h1-16,33-36H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52) |
InChI 键 |
GJQZBXKHRGDUPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)S(=O)(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)O |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)S(=O)(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)O |
其他 CAS 编号 |
130798-64-0 |
同义词 |
4,4'-(4,4'-biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) 4,4'-BPS-bis(NapSS) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



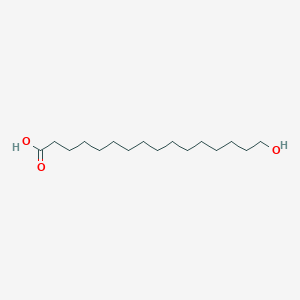
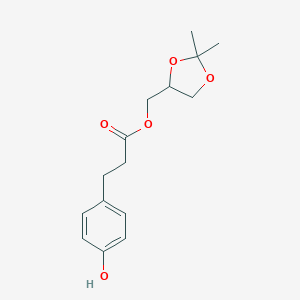
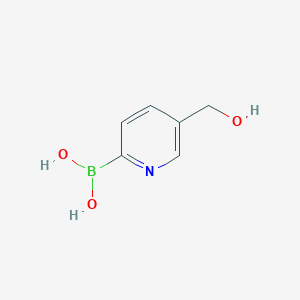
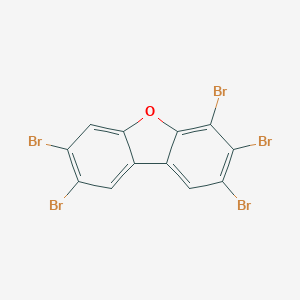
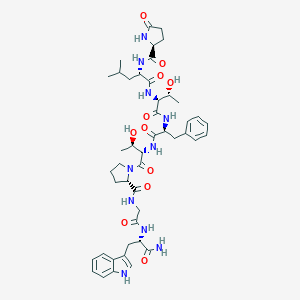
![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)
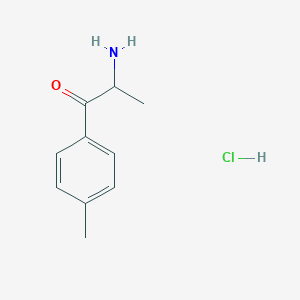
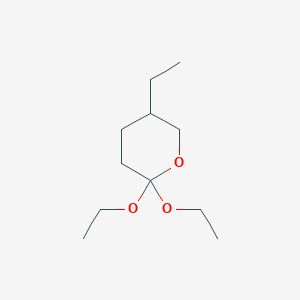

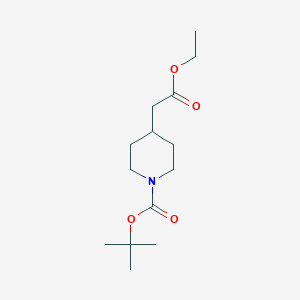

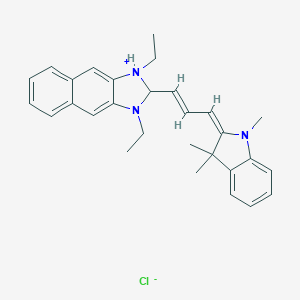
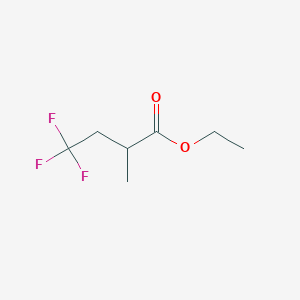
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)